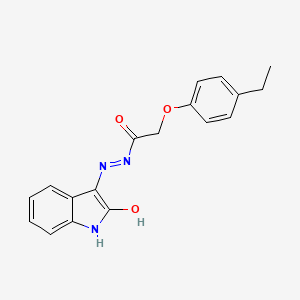

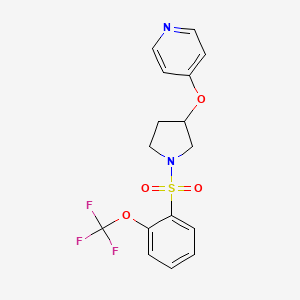

![molecular formula C7H15NO B2944461 (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol CAS No. 1803485-14-4](/img/structure/B2944461.png)

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol is a chiral compound that has been widely used in scientific research. It is also known as (S)-2-methyl-1-pyrrolidinylmethanol or (S)-MPM. This compound has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various biologically active compounds.

科学的研究の応用

Solvatochromic and Computational Studies

A comprehensive analysis has been conducted on carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids to study their structural features in hydroxyl solvents like water and ethanol, focusing on their spectral and quantum-mechanical parameters. This research offers insights into their reactivity and intermolecular interactions, highlighting the influence of hydroxyl solvents on their spectral characteristics and suggesting potential applications in understanding solvent effects on molecular structures and behaviors. The study applies computational models to predict and analyze these interactions, providing a deeper understanding of the molecular dynamics in mixed solvents which could be crucial for designing new materials and chemical processes (Dorohoi et al., 2021).

Chemical and Thermal Cleavage

Research demonstrates that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for carboxylic acids, offering selective removal post-polymerization through both chemical and thermal methods. This characteristic underlines its utility in polymer chemistry, particularly for synthesizing polymers with specific end-group functionalities. The versatility of 2-(pyridin-2-yl)ethanol as a protecting group opens new avenues for the development of advanced materials and the design of novel polymeric structures with tailored properties (Elladiou & Patrickios, 2012).

Preferential Solvation in Binary Mixtures

The study on the preferential solvation of N-methylpyrrolidinone by ethanol sheds light on the solvation dynamics within binary mixtures. By analyzing thermodynamic measurements and employing molecular dynamics calculations, this research contributes to the understanding of how amides interact with ethanol at the molecular level. Insights from this study have implications for the design of solvent systems and the interpretation of solvation effects in various chemical and biochemical processes, enhancing the understanding of molecular interactions in mixed solvent environments (Zielkiewicz, 2003).

Advanced Material Synthesis

Investigations into the protective capabilities of 2-(pyridin-2-yl)ethanol and its applications in material science, particularly in the synthesis of polymers and the creation of advanced materials, underscore the chemical's versatility. By facilitating selective chemical reactions and providing a basis for the development of new polymeric materials, this research highlights the potential of 2-(pyridin-2-yl)ethanol in contributing to innovations in material science and engineering. The ability to manipulate molecular structures through such chemical processes opens up new possibilities for the creation of materials with specialized properties and applications (Elladiou & Patrickios, 2012).

特性

IUPAC Name |

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZVZTBBCKQEPT-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CCCN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)

![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)

![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)

![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)